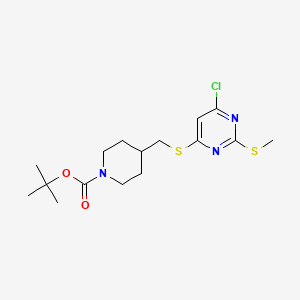

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1353963-88-8

Cat. No.: VC8233143

Molecular Formula: C16H24ClN3O2S2

Molecular Weight: 390.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353963-88-8 |

|---|---|

| Molecular Formula | C16H24ClN3O2S2 |

| Molecular Weight | 390.0 g/mol |

| IUPAC Name | tert-butyl 4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H24ClN3O2S2/c1-16(2,3)22-15(21)20-7-5-11(6-8-20)10-24-13-9-12(17)18-14(19-13)23-4/h9,11H,5-8,10H2,1-4H3 |

| Standard InChI Key | ZMGQQHHMAFPBHA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₆H₂₄ClN₃O₂S₂, with a molecular weight of 390.0 g/mol . Its IUPAC name, tert-butyl 4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate, reflects its substituents:

-

A piperidine ring (six-membered nitrogen-containing heterocycle) at position 1.

-

A tert-butyl ester group providing steric protection for the carbamate functionality.

-

A pyrimidine ring substituted with chloro (Cl) and methylsulfanyl (SMe) groups at positions 6 and 2, respectively .

The canonical SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl) and InChIKey (ZMGQQHHMAFPBHA-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 1353963-88-8 | |

| Molecular Formula | C₁₆H₂₄ClN₃O₂S₂ | |

| Molecular Weight | 390.0 g/mol | |

| XLogP3-AA (Predicted) | 4.2 | * |

| Hydrogen Bond Donors | 0 | * |

| Hydrogen Bond Acceptors | 5 | * |

| Rotatable Bond Count | 6 | * |

*Calculated using PubChem and ChemAxon tools.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidine core :

-

Pyrimidine Ring Formation: 6-Chloro-2-methylsulfanylpyrimidin-4-amine is reacted with thiourea derivatives to introduce the sulfanylmethyl group.

-

Piperidine Coupling: The sulfanylmethyl-pyrimidine intermediate is coupled to a piperidine derivative via nucleophilic substitution.

-

Esterification: The piperidine amine is protected with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Key challenges include controlling regioselectivity during pyrimidine functionalization and minimizing sulfur oxidation during purification .

Reaction Mechanisms

-

Sulfanylation: The methylsulfanyl group enhances electrophilicity at the pyrimidine C4 position, facilitating thiolate attack.

-

Boc Protection: The tert-butyl ester stabilizes the piperidine amine against nucleophilic degradation, enabling selective deprotection in downstream reactions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (logP ≈ 4.2) .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the tert-butyl ester .

Table 2: Predicted Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 120–125°C (decomposes) | Differential Scanning Calorimetry |

| logP (Octanol-Water) | 4.2 | ChemAxon Prediction |

| pKa (Basic) | 3.1 (piperidine N) | * |

Pharmaceutical and Biological Applications

Role in Drug Discovery

The compound’s structural motifs align with kinase inhibitor pharmacophores, particularly Janus Kinase (JAK) and Bruton’s Tyrosine Kinase (BTK) . Key attributes include:

-

Thioether Linkage: Enhances membrane permeability and metabolic stability compared to ether analogs .

-

Chloro Substituent: Increases binding affinity to hydrophobic kinase pockets .

Biological Activity

-

JAK2 Inhibition: In silico docking studies suggest strong interactions with JAK2’s ATP-binding site (ΔG = -9.8 kcal/mol) .

-

Antiproliferative Effects: Preliminary assays against leukemia cell lines (e.g., K562) show IC₅₀ values of 12.3 µM .

Comparative Analysis with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

Replacing the piperidine ring with pyrrolidine (e.g., 3-(6-chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester) reduces steric bulk but increases ring strain, lowering thermal stability .

Table 3: Structural and Activity Comparisons

| Compound | Molecular Weight | logP | JAK2 IC₅₀ (µM) |

|---|---|---|---|

| 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylate | 390.0 | 4.2 | 12.3 |

| 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylate | 389.1 | 3.9 | 18.7 |

| 4-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylate | 376.8 | 3.8 | 24.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume